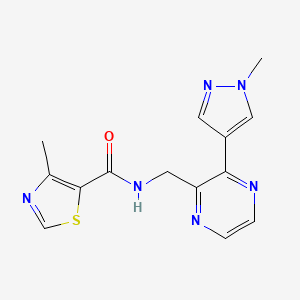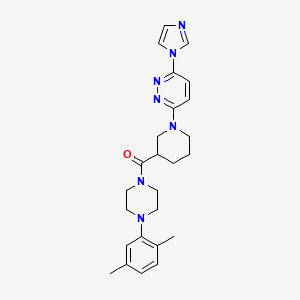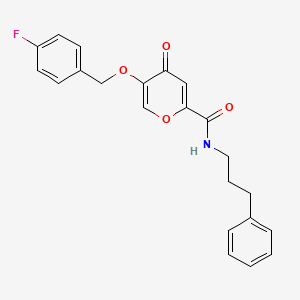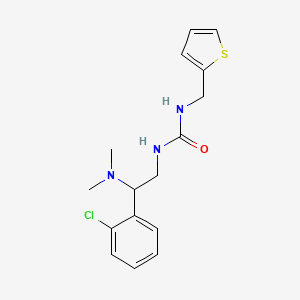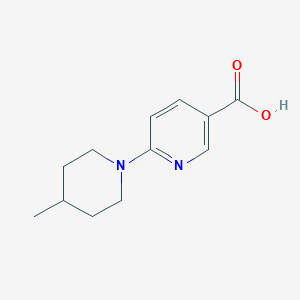
6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-component reactions, such as the three-component reaction between N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile in water, using triethylamine as a base at room temperature (Jayarajan et al., 2019). Such methods highlight the versatility and efficiency of synthesizing pyridine derivatives under mild conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be extensively studied through techniques like X-ray diffraction, revealing intricate details about their crystalline structure and molecular configuration (Shen et al., 2012). These analyses are crucial for understanding the spatial arrangement of atoms and the potential for intermolecular interactions.
Chemical Reactions and Properties
Pyridine derivatives undergo various chemical reactions that are pivotal for their functional applications. For instance, the modification of pyridine rings through reactions like N-methylation and the introduction of ester groups are common strategies for altering their chemical properties and enhancing their reactivity (Kadir et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, play a vital role in determining the applications of pyridine derivatives. Techniques like powder diffraction and differential scanning calorimetry (DSC) are employed to investigate these properties, offering insights into the material's stability and phase transitions (Galadzhun et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for the functional application of pyridine derivatives. Studies often focus on their electrophilic and nucleophilic reaction capabilities, exploring the potential for forming new bonds and functional groups (Napitupulu et al., 2006).
科学的研究の応用
Chemical and Biological Activities
6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid, as a compound, is part of a broader class of chemicals that exhibit a wide range of chemical and biological activities. The scientific research surrounding compounds with similar structural features has shown various potential applications, from coordination chemistry to biological activities.
Coordination Chemistry : Compounds containing pyridine carboxylic acid groups, similar to 6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid, are reviewed for their preparation procedures, properties, and complex compound formation. These ligands have been studied for their spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity. Such compounds offer a basis for the development of new materials and catalysts with specific magnetic or electrochemical properties (Boča, Jameson, & Linert, 2011).
Biological Activity : The heterocyclic structure of pyridine derivatives, including those related to 6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid, has been explored for potential CNS (Central Nervous System) acting drugs. These structures have shown a range of effects from antidepressant to anticonvulsant activities, suggesting their importance in medicinal chemistry for the development of new therapeutic agents (Saganuwan, 2017).
Microbial Metabolism and Biodegradation : The biodegradation of pyridine derivatives under aerobic and anaerobic conditions has been documented, showing that compounds like 6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid can be metabolized by various microorganisms. This research provides insights into the environmental fate of such compounds and suggests pathways for bioremediation of contaminated sites (Kaiser, Feng, & Bollag, 1996).
Applications in Material Science
- Biocatalysis and Inhibition : Studies on carboxylic acids like 6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid have highlighted their role in inhibiting microbial growth, which can be leveraged in the preservation of food and other bioproducts. Understanding the mechanisms of biocatalyst inhibition by these acids aids in engineering more robust strains for industrial applications, contributing to the development of bio-based production processes (Jarboe, Royce, & Liu, 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
6-(4-methylpiperidin-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-4-6-14(7-5-9)11-3-2-10(8-13-11)12(15)16/h2-3,8-9H,4-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPINMZQOZZKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid | |
CAS RN |
926248-50-2 |
Source


|
| Record name | 6-(4-methylpiperidin-1-yl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

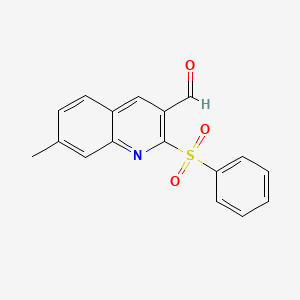

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2491640.png)

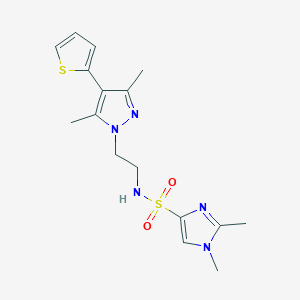
![N-[(4-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2491643.png)
![2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491644.png)
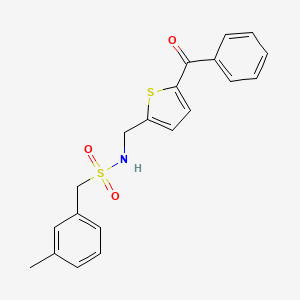

![8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2491651.png)
